1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine;oxalic acid
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Overview
Description
1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a piperidine ring attached to a naphthalene moiety through an oxyethyl linkage, with an oxalic acid component.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine typically involves a multi-step process. One common method includes the reaction of 4-chloronaphthalene with ethylene oxide to form 4-chloronaphthalen-1-yl)oxyethanol. This intermediate is then reacted with piperidine under suitable conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloronaphthalene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Bromonaphthalen-1-yl)oxyethyl]piperidine
- 1-[2-(4-Fluoronaphthalen-1-yl)oxyethyl]piperidine
- 1-[2-(4-Methoxynaphthalen-1-yl)oxyethyl]piperidine
Uniqueness
1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.C2H2O4/c18-16-8-9-17(15-7-3-2-6-14(15)16)20-13-12-19-10-4-1-5-11-19;3-1(4)2(5)6/h2-3,6-9H,1,4-5,10-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRGHEBAOTZRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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